molecular formula C15H17NO3S B2873013 3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 860787-70-8

3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2873013
CAS No.: 860787-70-8
M. Wt: 291.37
InChI Key: BIOISZCYPOJVPV-UHFFFAOYSA-N
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Description

3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a chemical compound with a complex structure that includes a sulfonyl group attached to a dimethylphenyl ring and a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the sulfonylation of 2,5-dimethylphenyl with a suitable sulfonyl chloride, followed by cyclization with a pyridinone derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone: shares similarities with other sulfonyl-containing pyridinone derivatives.

    (S)-5-Chloro-3-[(3,5-dimethylphenyl)sulfonyl]-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide: is another compound with a similar sulfonyl group and pyridinone core.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-9-5-6-10(2)13(7-9)20(18,19)14-11(3)8-12(4)16-15(14)17/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOISZCYPOJVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(C=C(NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332242
Record name 3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860787-70-8
Record name 3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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